2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-17-18-14(24-10)16-13(21)9-19-7-8-20(15(19)22)11-5-3-4-6-12(11)23-2/h3-6H,7-9H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEVPDVSXQWABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 2-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Coupling Reaction: The final step involves coupling the imidazolidinone and thiadiazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are often conducted under reflux conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazolidinone and thiadiazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to the thiadiazole moiety. For instance, derivatives of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these derivatives ranged from 9.4 to 97.6 μg/mL across different tumor types, with hepatocellular carcinoma cells being particularly sensitive . This suggests that the thiadiazole component may enhance the anticancer properties of compounds like 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Anti-inflammatory and Cardioprotective Effects
In addition to its anticancer properties, compounds containing the thiadiazole ring have shown diuretic and cardioprotective effects. Research indicates that such compounds can modulate inflammatory pathways and provide protection against cardiovascular diseases . This broadens the therapeutic scope of this compound beyond oncology.
Antimicrobial Activity
Emerging studies suggest that derivatives containing both methoxyphenyl and thiadiazole groups exhibit antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against various bacterial strains . This potential application could make them valuable in treating infections and developing new antibiotics.
Study on Anticancer Activity
A detailed study focused on the synthesis and evaluation of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide derivatives revealed their anticancer efficacy through in vitro assays. The study utilized MTT assays to assess cytotoxicity against multiple cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and HL-60 (leukemia). The results highlighted a significant correlation between structure and activity, emphasizing the importance of functional groups in enhancing biological effects .
Evaluation of Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of thiadiazole derivatives. The results indicated that these compounds could effectively reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles:
- Thiadiazole vs. Thiazole : The target compound’s 1,3,4-thiadiazole ring (5-membered, two nitrogen atoms, one sulfur) contrasts with thiazole derivatives (one nitrogen, one sulfur), such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . Thiadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.
- Imidazolidinone vs.
Substituent Effects:
- Methoxy Group: The 2-methoxyphenyl substituent in the target compound contrasts with halogenated (e.g., 4-chloro, 4-bromo) or alkylated (e.g., 4-methyl) aryl groups in analogs like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) . Methoxy groups increase electron density and may modulate bioavailability via enhanced lipophilicity compared to halogens .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Key Observations :
Biological Activity
The compound 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1257551-78-2) is a complex organic molecule that has attracted significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of imidazolidinone and thiadiazole moieties, which contribute to its diverse biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on various research findings.
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. Its structure includes functional groups that are known to influence biological activity, such as imidazolidinone and thiadiazole rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₃S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1257551-78-2 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and imidazolidinone structures exhibit notable antimicrobial properties. A study highlighted the antibacterial effects of similar derivatives against various bacterial strains, suggesting that modifications in their chemical structure can enhance their efficacy against pathogens like Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For instance, derivatives of thiadiazole have shown significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 0.28 µg/mL to 10 µg/mL, indicating strong growth inhibition .
Case Study:
A specific derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells, which was attributed to its ability to induce cell cycle arrest at the G2/M phase . Another study reported that modifications in the thiadiazole ring enhanced the anticancer activity against multiple tumor cell lines .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for mitigating oxidative stress-related diseases .
The proposed mechanisms of action for the biological activities of this compound include:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: It potentially influences pathways related to inflammation and apoptosis.
- Cell Cycle Arrest: Evidence suggests that it can cause cell cycle arrest in cancer cells, thereby inhibiting their growth.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Use a multi-step approach involving (i) coupling of the 2-methoxyphenyl imidazolidinone moiety with a chloroacetyl intermediate under reflux in DMF or acetic acid, (ii) nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate as a base, and (iii) purification via recrystallization (ethanol/water mixtures). Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and confirm purity via elemental analysis (C, H, N) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. acetic acid for faster kinetics) and catalyst loading (e.g., K₂CO₃ at 1.5 molar equivalents for deprotonation) to improve yields .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the imidazolidinone carbonyl (~170 ppm in ¹³C), methoxyphenyl protons (δ 3.8–4.0 ppm), and thiadiazole NH (δ 10–12 ppm) .
- IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal diffraction (e.g., intermolecular interactions between thiadiazole and imidazolidinone groups) .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/SDD basis set) to optimize geometry and calculate electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase (COX) or antimicrobial enzymes, focusing on hydrogen bonds between the acetamide group and active-site residues .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : If one study reports potent antimicrobial activity (MIC = 2 µg/mL) while another shows weak effects (MIC > 50 µg/mL), consider:
- Structural analogs : Test derivatives with modified thiadiazole substituents (e.g., 5-ethyl vs. 5-methyl) to identify SAR trends .
- Assay conditions : Replicate experiments under standardized conditions (e.g., broth microdilution vs. agar diffusion) .
- Resistance mechanisms : Evaluate efflux pump activity in bacterial strains using inhibitors like phenylalanine-arginine β-naphthylamide .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Core modifications :
| Substituent | Biological Impact |
|---|---|
| 2-Methoxyphenyl | Enhances lipophilicity and CNS penetration |
| 5-Methyl-thiadiazole | Improves metabolic stability vs. unsubstituted thiadiazoles |
- Methodology : Synthesize analogs via stepwise substitution (e.g., replace methoxy with halogen or nitro groups) and evaluate using in vitro bioassays (e.g., COX-2 inhibition, antimicrobial disk diffusion) .
Q. How can crystallization challenges be resolved for X-ray diffraction studies?
- Approach : Use solvent vapor diffusion (e.g., dichloromethane layered with hexane) to grow single crystals. For stubborn compounds, try co-crystallization with thiourea or cyclodextrins to stabilize lattice formation .
- Troubleshooting : If crystals are microcrystalline, switch to powder XRD and pair with solid-state NMR to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
